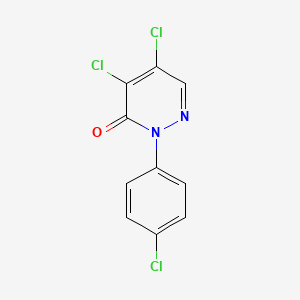
4,5-Dichloro-2-(4-chlorophenyl)-2,3-dihydropyridazin-3-one
Descripción general
Descripción
“4,5-Dichloro-2-(4-chlorophenyl)-2,3-dihydropyridazin-3-one” is a chemical compound with the CAS Number: 33098-11-21. It has a molecular weight of 275.521. The IUPAC name for this compound is 4,5-dichloro-2-(4-chlorophenyl)-3(2H)-pyridazinone1. It is stored at 4°C and has a purity of 95%1. The physical form of this compound is solid1.
Synthesis Analysis
Unfortunately, I couldn’t find specific information on the synthesis of “4,5-Dichloro-2-(4-chlorophenyl)-2,3-dihydropyridazin-3-one”. However, similar compounds have been synthesized from reactions of arylamine compounds with 3,5-dichlorobenzoyl chloride2.Molecular Structure Analysis
The molecular structure of “4,5-Dichloro-2-(4-chlorophenyl)-2,3-dihydropyridazin-3-one” is based on structures generated from information available in ECHA’s databases3. If generated, an InChI string will also be generated and made available for searching3.
Chemical Reactions Analysis
There is limited information available on the specific chemical reactions involving “4,5-Dichloro-2-(4-chlorophenyl)-2,3-dihydropyridazin-3-one”. However, a study has reported the biodegradation of a similar compound, 4,5-dichloro-2-(n-octyl)-3[2H]-isothiazolone (DCOIT), by a brown-rot fungus Gloeophyllum trabeum4.Physical And Chemical Properties Analysis
The compound has a boiling point of 353.0±52.0 C at 760 mmHg and a melting point of 186-188 C1. It is a solid compound stored at 4°C1.Aplicaciones Científicas De Investigación
-
- Application Summary : Indole derivatives possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc. which created interest among researchers to synthesize a variety of indole derivatives .
- Results or Outcomes : From the literature, it is revealed that indole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities .
-
- Application Summary : Dichlorobenzamide derivatives have been synthesized from reactions of arylamine compounds with 3,5-dichlorobenzoyl chloride .
- Methods of Application : Reactions of 3,5-dichlorobenzoyl chloride and arylamine compounds in N, N′ -dimethylformamide solution at 60 °C afforded a series of dichlorobenzamide derivatives .
- Results or Outcomes : These new compounds and accompanying intermediates were characterized and confirmed by nuclear magnetic resonance and infrared spectroscopy, of which structures of compounds were established by X-ray crystallography .
-
5-(4-Chlorophenyl)-N-substituted-N-1,3,4-thiadiazole-2-sulfonamide Derivatives
- Application Summary : These derivatives were synthesized in six-steps starting from 4-chlorobenzoic acid .
- Methods of Application : Esterification of 4-chlorobenzoic acid with methanol and subsequent hydrazination, salt formation and cyclization afforded 5-(4-chlorophen-yl)-1,3,4-thiadiazole-2-thiol .
-
Indole Derivatives with Antiviral Activity
- Application Summary : 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were prepared and reported as antiviral agents .
- Results or Outcomes : Compound methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate showed inhibitory activity against influenza A with IC50 = 7.53 μmol/L and the highest selectivity index (SI) value 17.1 to CoxB3 virus .
-
Dichlorobenzamide Derivatives
- Application Summary : Dichlorobenzamide derivatives have been synthesized from reactions of arylamine compounds with 3,5-dichlorobenzoyl chloride .
- Methods of Application : Reactions of 3,5-dichlorobenzoyl chloride and arylamine compounds in N, N′ -dimethylformamide solution at 60 °C afforded a series of dichlorobenzamide derivatives .
- Results or Outcomes : These new compounds and accompanying intermediates were characterized and confirmed by nuclear magnetic resonance and infrared spectroscopy, of which structures of compounds were established by X-ray crystallography .
-
5-(4-Chlorophenyl)-N-substituted-N-1,3,4-thiadiazole-2-sulfonamide Derivatives
- Application Summary : These derivatives were synthesized in six-steps starting from 4-chlorobenzoic acid .
- Methods of Application : Esterification of 4-chlorobenzoic acid with methanol and subsequent hydrazination, salt formation and cyclization afforded 5-(4-chlorophen-yl)-1,3,4-thiadiazole-2-thiol .
-
Indole Derivatives with Antiviral Activity
- Application Summary : 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were prepared and reported as antiviral agents .
- Results or Outcomes : Compound methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate showed inhibitory activity against influenza A with IC50 = 7.53 μmol/L and the highest selectivity index (SI) value 17.1 to CoxB3 virus .
-
Dichlorobenzamide Derivatives
- Application Summary : Dichlorobenzamide derivatives have been synthesized from reactions of arylamine compounds with 3,5-dichlorobenzoyl chloride .
- Methods of Application : Reactions of 3,5-dichlorobenzoyl chloride and arylamine compounds in N, N′ -dimethylformamide solution at 60 °C afforded a series of dichlorobenzamide derivatives .
- Results or Outcomes : These new compounds and accompanying intermediates were characterized and confirmed by nuclear magnetic resonance and infrared spectroscopy, of which structures of compounds were established by X-ray crystallography .
-
5-(4-Chlorophenyl)-N-substituted-N-1,3,4-thiadiazole-2-sulfonamide Derivatives
- Application Summary : These derivatives were synthesized in six-steps starting from 4-chlorobenzoic acid .
- Methods of Application : Esterification of 4-chlorobenzoic acid with methanol and subsequent hydrazination, salt formation and cyclization afforded 5-(4-chlorophen-yl)-1,3,4-thiadiazole-2-thiol .
Safety And Hazards
The safety and hazards of “4,5-Dichloro-2-(4-chlorophenyl)-2,3-dihydropyridazin-3-one” are not well-documented. However, it’s important to handle all chemical compounds with care and appropriate safety measures.
Direcciones Futuras
The future directions for the study of “4,5-Dichloro-2-(4-chlorophenyl)-2,3-dihydropyridazin-3-one” and similar compounds could involve further exploration of their biological activities and potential therapeutic applications. For example, thiazole derivatives have been found to exhibit a wide range of biological activities, suggesting that “4,5-Dichloro-2-(4-chlorophenyl)-2,3-dihydropyridazin-3-one” may also have potential biological applications5.
Propiedades
IUPAC Name |
4,5-dichloro-2-(4-chlorophenyl)pyridazin-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5Cl3N2O/c11-6-1-3-7(4-2-6)15-10(16)9(13)8(12)5-14-15/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSDMHMDFFLRTAE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N2C(=O)C(=C(C=N2)Cl)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5Cl3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301230126 | |
| Record name | 4,5-Dichloro-2-(4-chlorophenyl)-3(2H)-pyridazinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301230126 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,5-Dichloro-2-(4-chlorophenyl)-2,3-dihydropyridazin-3-one | |
CAS RN |
33098-11-2 | |
| Record name | 4,5-Dichloro-2-(4-chlorophenyl)-3(2H)-pyridazinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=33098-11-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4,5-Dichloro-2-(4-chlorophenyl)-3(2H)-pyridazinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301230126 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4,5-dichloro-2-(4-chlorophenyl)-2,3-dihydropyridazin-3-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



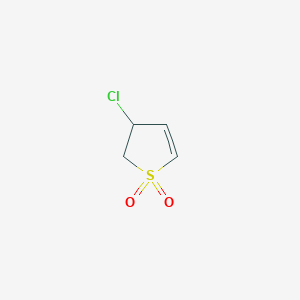
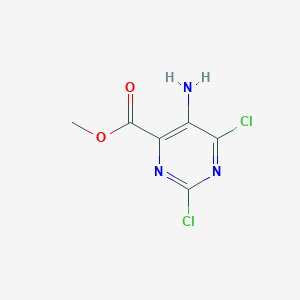
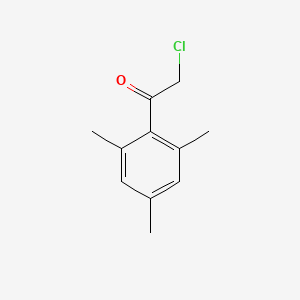
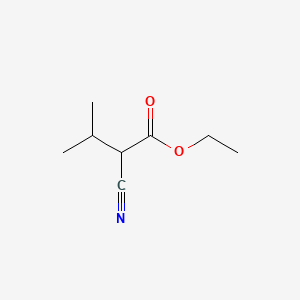
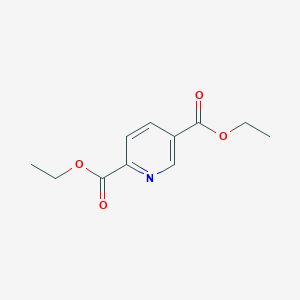

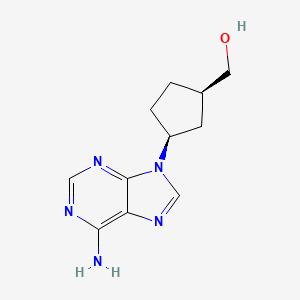

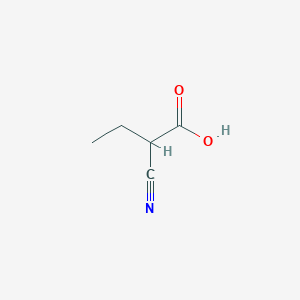
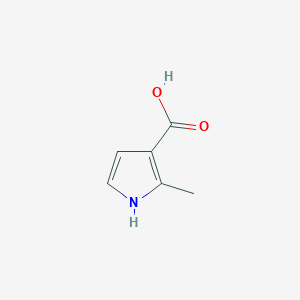

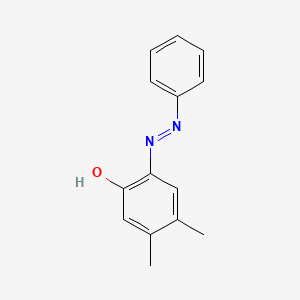
![4-(4-Chlorophenyl)-4,5,6,7-tetrahydro-3h-imidazo[4,5-c]pyridine](/img/structure/B1347380.png)
![4-(4-Methoxyphenyl)-4,5,6,7-tetrahydro-3h-imidazo[4,5-c]pyridine](/img/structure/B1347381.png)